1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
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Overview
Description
1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound with a unique structure that combines a pyrrole ring, a benzothiophene ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone involves multiple steps, starting with the preparation of the individual ring systems. The pyrrole ring can be synthesized through a Paal-Knorr synthesis, while the benzothiophene ring can be prepared via a Friedel-Crafts acylation followed by cyclization. The pyrimidine ring is typically synthesized through a Biginelli reaction. These intermediates are then coupled using a series of condensation and substitution reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the ring systems and the coupling reactions, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-Oxo-5,6-Dihydro[1,3]Thiazolo[3,2-B][1,2,4]Triazol-2-Yl]-2-Naphthyl Acetate Compound with (Methylsulfinyl)Methane:
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone.
Properties
Molecular Formula |
C27H29N3OS2 |
---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C27H29N3OS2/c1-15-6-9-21-24(10-15)33-27-25(21)26(28-14-29-27)32-13-23(31)22-12-18(4)30(19(22)5)20-8-7-16(2)17(3)11-20/h7-8,11-12,14-15H,6,9-10,13H2,1-5H3 |
InChI Key |
ZYZOLAODYJQGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
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